5-Allylthiouracil
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Overview
Description
2,3-Dihydro-5-(2-propen-1-yl)-2-thioxo-4(1H)-pyrimidinone is a heterocyclic compound with a unique structure that includes a pyrimidinone ring and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(2-propen-1-yl)-2-thioxo-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-(2-propen-1-yl)-2-thioxo-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidinones.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-5-(2-propen-1-yl)-2-thioxo-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-(2-propen-1-yl)-2-thioxo-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrimidinone ring can interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4(1H)-pyrimidinone: Lacks the thioxo group and propenyl substituent.
5-(2-Propen-1-yl)-2-thioxo-4(1H)-pyrimidinone: Similar structure but without the dihydro component.
2-Thioxo-4(1H)-pyrimidinone: Lacks the propenyl substituent.
Uniqueness
2,3-Dihydro-5-(2-propen-1-yl)-2-thioxo-4(1H)-pyrimidinone is unique due to the presence of both the thioxo group and the propenyl substituent, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
86351-35-1 |
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Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11) |
InChI Key |
AABSUBJWMMNFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC(=S)NC1=O |
Origin of Product |
United States |
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